![molecular formula C11H10BrNO2 B1334648 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile CAS No. 60207-22-9](/img/structure/B1334648.png)
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Overview
Description
“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H10BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” consists of a benzonitrile group attached to a 1,3-dioxolane ring via a bromomethyl group .Physical And Chemical Properties Analysis
“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is a solid substance . It has a molecular weight of 268.11 .Scientific Research Applications
Synthesis of Ligands
“4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The chelating pyrazolyl-pyridine group with a pendant aromatic nitrile can be used to create a variety of coordination complexes with different metals.
Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
This compound is also useful in the preparation of “4-[(2H-tetrazol-2-yl)methyl]benzonitrile” by reaction with 2H-tetrazole in the presence of potassium hydroxide . The resulting compound, “4-[(2H-tetrazol-2-yl)methyl]benzonitrile”, could have potential applications in various fields, including medicinal chemistry and materials science.
Safety and Hazards
properties
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIQMVADUQYNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383864 | |
Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
CAS RN |
60207-22-9 | |
Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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